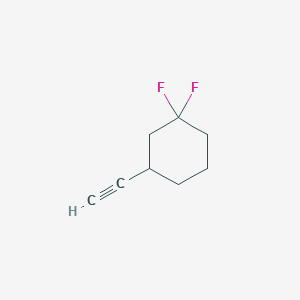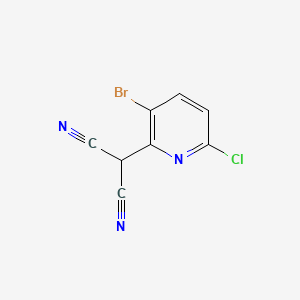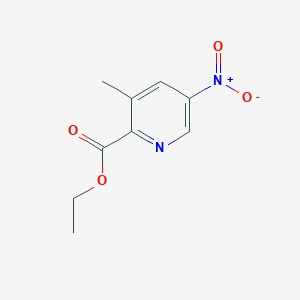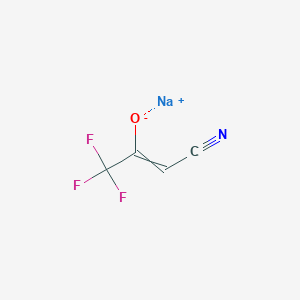
Sodium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate is a chemical compound with significant interest in various scientific fields due to its unique structural properties and reactivity. This compound features a cyano group, a trifluoromethyl group, and an enolate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate typically involves the reaction of 3,3,3-trifluoropropene with sodium cyanide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The enolate moiety allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of trifluoromethyl amines.
Substitution: Formation of various substituted enolates and nitriles.
Scientific Research Applications
Sodium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of sodium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate involves its ability to act as a nucleophile due to the presence of the enolate moiety. This allows it to participate in various nucleophilic addition and substitution reactions. The cyano and trifluoromethyl groups enhance its reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
- Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate
- Sodium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate
- 2-Bromo-3,3,3-trifluoropropene
Comparison: this compound is unique due to its combination of a cyano group, a trifluoromethyl group, and an enolate moiety. This combination imparts distinct reactivity and stability compared to similar compounds, making it particularly useful in synthetic applications.
Properties
Molecular Formula |
C4HF3NNaO |
|---|---|
Molecular Weight |
159.04 g/mol |
IUPAC Name |
sodium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate |
InChI |
InChI=1S/C4H2F3NO.Na/c5-4(6,7)3(9)1-2-8;/h1,9H;/q;+1/p-1 |
InChI Key |
ZYBXILZNFAAFLJ-UHFFFAOYSA-M |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


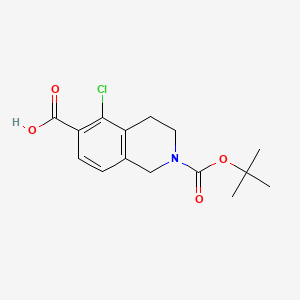
![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
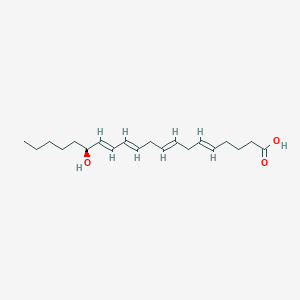
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)

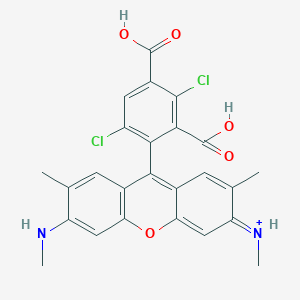
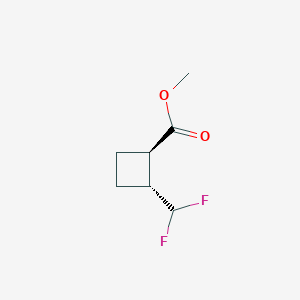
![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)
